2,5-Dimethoxy-4-((2-methoxyethyl)thio)phenethylamine
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Overview
Description
Preparation Methods
2C-T-13 is synthesized through a series of chemical reactions starting from 2,5-dimethoxybenzaldehyde. The synthetic route involves the following steps:
Formation of the intermediate: 2,5-dimethoxybenzaldehyde is reacted with nitroethane in the presence of a base to form 2,5-dimethoxy-β-nitrostyrene.
Reduction: The nitrostyrene intermediate is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,5-dimethoxyphenethylamine.
Thioether formation: The phenethylamine is then reacted with 2-methoxyethyl chloride in the presence of a base to form 2,5-dimethoxy-4-(β-methoxyethylthio)phenethylamine.
Chemical Reactions Analysis
2C-T-13 undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrostyrene intermediate can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions under specific conditions.
Scientific Research Applications
2C-T-13 has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods for phenethylamines.
Biology: Researchers study its effects on serotonin receptors to understand the mechanism of action of hallucinogenic compounds.
Medicine: Although not used clinically, it serves as a model compound for studying the pharmacological effects of phenethylamines.
Industry: Its primary use is in research and development rather than industrial applications.
Mechanism of Action
The hallucinogenic and entheogenic effects of 2C-T-13 are believed to result from its action as an agonist at the 5-HT2A serotonin receptor in the brain. This mechanism is shared by other hallucinogenic tryptamines and phenethylamines. By binding to these receptors, 2C-T-13 alters the normal functioning of serotonin neurotransmission, leading to altered perception and cognition .
Comparison with Similar Compounds
2C-T-13 is structurally similar to other compounds in the 2C-T series, such as 2C-T-7 and 2C-T-21. These compounds share a common phenethylamine backbone with variations in the substituents on the aromatic ring and the side chain. The unique feature of 2C-T-13 is the presence of a β-methoxyethylthio group, which distinguishes it from other 2C-T compounds .
Similar Compounds
2C-T-7: 2,5-dimethoxy-4-(n)-propylthio)phenethylamine
2C-T-21: 2,5-dimethoxy-4-(n)-butylthio)phenethylamine
Properties
CAS No. |
207740-30-5 |
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Molecular Formula |
C13H21NO3S |
Molecular Weight |
271.38 g/mol |
IUPAC Name |
2-[2,5-dimethoxy-4-(2-methoxyethylsulfanyl)phenyl]ethanamine |
InChI |
InChI=1S/C13H21NO3S/c1-15-6-7-18-13-9-11(16-2)10(4-5-14)8-12(13)17-3/h8-9H,4-7,14H2,1-3H3 |
InChI Key |
PYJLRNOGMKMRTK-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=C(C=C(C(=C1)OC)CCN)OC |
Origin of Product |
United States |
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